
4-Bromo-6-methylpicolinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-6-methylpicolinamide is an organic compound with the molecular formula C7H7BrN2O It is a derivative of picolinamide, where the bromine atom is substituted at the fourth position and a methyl group is substituted at the sixth position of the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-methylpicolinamide typically involves the bromination of 6-methylpicolinamide. One common method is the Wohl–Ziegler bromination, which uses N-bromosuccinimide as the brominating agent in the presence of a radical initiator . The reaction is carried out in a solvent such as carbon tetrachloride or trifluorotoluene under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromo-6-methylpicolinamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions to form different derivatives.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and organoboron reagents in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted picolinamides, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
4-Bromo-6-methylpicolinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-Bromo-6-methylpicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes or proteins by binding to their active sites, thereby affecting their function . The exact pathways and targets depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromo-N-methylpicolinamide: Similar structure but with the bromine atom at the sixth position.
4-Bromo-N-methylpicolinamide: Similar structure but without the methyl group at the sixth position.
Uniqueness
4-Bromo-6-methylpicolinamide is unique due to the specific positioning of the bromine and methyl groups, which can influence its reactivity and interaction with biological targets. This unique structure can result in different biological activities and chemical properties compared to its analogs.
Eigenschaften
Molekularformel |
C7H7BrN2O |
|---|---|
Molekulargewicht |
215.05 g/mol |
IUPAC-Name |
4-bromo-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H7BrN2O/c1-4-2-5(8)3-6(10-4)7(9)11/h2-3H,1H3,(H2,9,11) |
InChI-Schlüssel |
QKJXMDPKZDEJHX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=N1)C(=O)N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


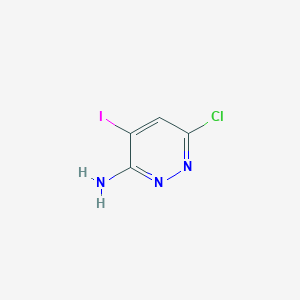
![2-(2-Bromo-4-methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B13667931.png)
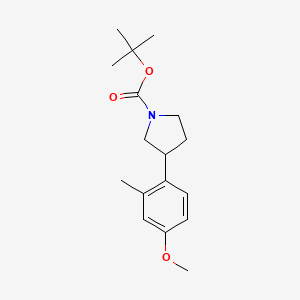


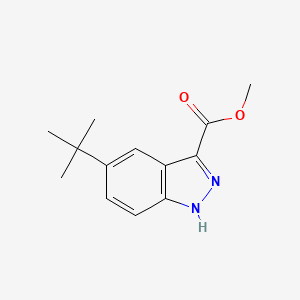
![2-[4-(Butan-2-ylsulfanylmethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13667955.png)

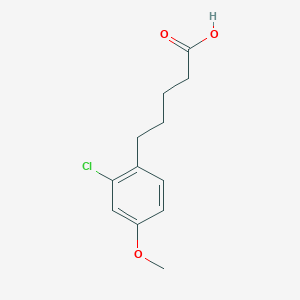

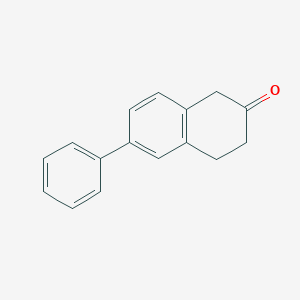
![7-Fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13667993.png)


